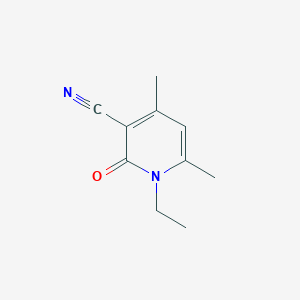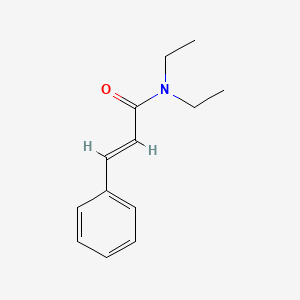
3-chloro-N-(2,6-diéthylphényl)propanamide
Vue d'ensemble
Description
3-chloro-N-(2,6-diethylphenyl)propanamide is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is primarily used in research settings and has various applications in chemistry and biology.
Applications De Recherche Scientifique
3-chloro-N-(2,6-diethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,6-diethylphenyl)propanamide typically involves the reaction of 2,6-diethylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for 3-chloro-N-(2,6-diethylphenyl)propanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2,6-diethylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 2-chloro-N-(2,6-diethylphenyl)propanamide
Uniqueness
3-chloro-N-(2,6-diethylphenyl)propanamide is unique due to its specific structural features, such as the presence of chlorine and the 2,6-diethylphenyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
IUPAC Name |
3-chloro-N-(2,6-diethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBSCAFXQQKLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401567 | |
| Record name | 3-chloro-N-(2,6-diethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544423-20-3 | |
| Record name | 3-chloro-N-(2,6-diethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)
![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)



![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)






